Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate
Description
Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate is a halogenated pyrazole derivative featuring a bromine substituent at position 5, a methyl group at position 1, and ester groups at positions 3 and 2. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, conferring unique electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, making the compound a valuable intermediate in medicinal chemistry and materials science. The dicarboxylate esters contribute to solubility in organic solvents and influence crystallinity, as observed in analogous structures .
Properties
Molecular Formula |
C8H9BrN2O4 |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
dimethyl 5-bromo-1-methylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H9BrN2O4/c1-11-6(9)4(7(12)14-2)5(10-11)8(13)15-3/h1-3H3 |
InChI Key |
IYSZQRSYHMTDAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate typically involves the reaction of appropriate pyrazole precursors with brominating agents. One common method includes the bromination of 1-methyl-pyrazole-3,4-dicarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate is a pyrazole derivative noted for its applications in organic synthesis and medicinal chemistry. The compound features a bromine atom and two ester functional groups, enhancing its reactivity and utility as an intermediate in synthesizing more complex heterocyclic compounds.
Applications in Organic Synthesis
- Intermediate in Synthesis : this compound is used as a building block for creating complex heterocyclic compounds. It can undergo reactions with oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution, which allows for the creation of various substituted pyrazole derivatives.
- Formation of Substituted Pyrazole Derivatives : The presence of a bromine atom on the pyrazole ring makes it reactive, facilitating the formation of substituted pyrazole derivatives. These derivatives can then be used in synthesizing more complex compounds.
Applications in Medicinal Chemistry
- Potential Biological Activities : Research indicates that this compound has antibacterial, antifungal, and enzyme-inhibiting properties.
- Enzyme Inhibition : The compound's structure allows it to bind with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic benefits. Its unique structure allows it to modulate enzyme activities or receptor functions, making it a candidate for further exploration in drug discovery. Further research is necessary to elucidate the precise mechanisms of action and identify specific targets within biological systems.
Mechanism of Action
The mechanism of action of Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and methyl groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Substitution at Position 1: Methyl vs. Cyanobenzyl
Compound: Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate
- Structural Differences: The 1-methyl group in the target compound is replaced by a 4-cyanobenzyl moiety.
- Impact on Properties: Electronic Effects: The cyanobenzyl group introduces a strong electron-withdrawing nitrile (-CN), polarizing the pyrazole ring and altering reactivity in nucleophilic substitutions. Crystal Packing: The cyanobenzyl group facilitates weak interactions (C–H···O, π-π stacking), stabilizing the crystal lattice. Biological Activity: Nitrile-containing pyrazoles often exhibit enhanced bioactivity due to improved binding affinity to enzymatic targets.
Substitution at Position 5: Bromo vs. Phenyl
Compound : Dimethyl 1-(2-chlorophenyl)-5-phenylpyrazole-3,4-dicarboxylate
- Structural Differences : Position 5 features a phenyl group instead of bromine, while position 1 bears a 2-chlorophenyl substituent.
- Impact on Properties :
- Electronic Effects : Bromine (electron-withdrawing) increases electrophilicity at position 5, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). The phenyl group (electron-neutral/donating) may reduce such reactivity.
- Lipophilicity : The 2-chlorophenyl group increases logP compared to the methyl group, enhancing membrane permeability in biological systems.
Heterocyclic Core: Pyrazole vs. Pyrrole
Compound : Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate
- Structural Differences : Pyrrole lacks the second nitrogen atom present in pyrazole.
- Impact on Properties :
- Acidity : Pyrazole’s N–H is more acidic (pKa ~14–17) than pyrrole (pKa ~17–20) due to aromatic stabilization of the conjugate base.
- Reactivity : Pyrazoles undergo regioselective electrophilic substitutions, while pyrroles are more prone to electrophilic attack at α-positions.
Bromine Positioning: 5-Bromo vs. 4-Bromo Derivatives
Compound : 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Structural Differences : Bromine at position 4 and an additional bromomethyl group.
- Impact on Properties: Reactivity: The bromomethyl group enables nucleophilic substitutions (e.g., SN2), while the 5-bromo in the target compound is more suited for coupling reactions.
Data Tables
Table 1: Physical and Spectral Comparison
Biological Activity
Dimethyl 5-bromo-1-methyl-pyrazole-3,4-dicarboxylate is a heterocyclic compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a unique structure characterized by a bromine atom at the 5-position and two ester functional groups. Its molecular formula is . The presence of the bromine atom enhances its reactivity, making it a valuable intermediate for synthesizing biologically active compounds.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antibacterial and Antifungal Properties : Studies have shown that this compound possesses antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. It also demonstrates antifungal properties, making it a candidate for treating infections caused by fungi .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In one study, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases .
- Enzyme Inhibition : this compound may act as an enzyme inhibitor, interacting with specific molecular targets within biological pathways. This mechanism could lead to therapeutic effects in various conditions .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available precursors such as diacetylene diacetate.
- Condensation Reaction : Methylhydrazine is reacted with the starting material to form an intermediate.
- Bromination : Bromination is performed to introduce the bromine atom at the 5-position.
- Hydrolysis and Esterification : Subsequent hydrolysis and esterification steps yield the final product .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate | Lacks bromine substitution | Different reactivity due to absence of halogen |
| Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate | Contains cyano group | Unique reactivity profile due to cyano group |
| Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate | Contains chlorine instead of bromine | Chlorine substitution alters reactivity |
The bromine substitution at the 5-position enhances solubility and reactivity compared to other pyrazole derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anti-inflammatory Study : A recent study demonstrated that this compound inhibited TNF-α and IL-6 production significantly compared to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Testing : Another research effort tested various pyrazole derivatives against bacterial strains such as E. coli and S. aureus, showing promising antimicrobial efficacy for this compound .
- Enzyme Inhibition Research : Investigations into enzyme interactions revealed that this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating diseases like rheumatoid arthritis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
